{6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl}methanamine hydrochloride
Description
{6,7,8,9-Tetrahydro-5H-benzo[7]annulen-7-yl}methanamine hydrochloride is a bicyclic amine derivative with a fused benzene and seven-membered annulene ring system. The compound features a primary amine group attached to the 7-position of the benzo[7]annulene scaffold, with a hydrochloride salt enhancing its stability and solubility. Its molecular formula is C₁₇H₁₈ClN, and it has been characterized by HRMS (m/z = 286.0998 [M + H]⁺) . The compound is commercially available as a research chemical, with pricing tiers ranging from €837.00 (50 mg) to €2,500.00 (500 mg) .
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c13-9-10-5-7-11-3-1-2-4-12(11)8-6-10;/h1-4,10H,5-9,13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAJDSBVBGZIAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CCC1CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl}methanamine hydrochloride typically involves the following steps:
Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor to form the benzoannulene core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Reduction: The benzoannulene core is then subjected to reduction reactions to introduce the tetrahydro functionality. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Amination: The introduction of the methanamine group is achieved through nucleophilic substitution reactions. This step typically involves the reaction of the benzoannulene derivative with a suitable amine under controlled conditions.
Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the benzoannulene ring or reduce any functional groups present. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzoannulene core. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Fully hydrogenated benzoannulene derivatives
Substitution: Halogenated, nitrated, or sulfonated benzoannulene derivatives
Scientific Research Applications
{6,7,8,9-tetrahydro-5H-benzo annulen-7-yl}methanamine hydrochloride is a chemical compound used as a building block in synthesizing complex molecules, with applications spanning chemistry, biology, medicine, and industry.
Chemistry
In chemistry, {6,7,8,9-tetrahydro-5H-benzoannulen-7-yl}methanamine hydrochloride serves as a building block for creating complex molecules and exploring novel synthetic methodologies. Its unique structure facilitates the investigation of new reaction mechanisms.
Synthetic Routes and Reaction Conditions
The synthesis of {6,7,8,9-tetrahydro-5H-benzoannulen-7-yl}methanamine hydrochloride typically involves several steps:
- Cyclization Reaction: Cyclization of a precursor to create the benzoannulene core, often achieved through intramolecular cyclization under acidic or basic conditions.
- Reduction: Reducing the benzoannulene core to introduce the tetrahydro functionality, commonly using hydrogen gas with a palladium catalyst or lithium aluminum hydride.
- Amination: Introducing the methanamine group through nucleophilic substitution reactions, typically reacting a benzoannulene derivative with an amine under controlled conditions.
- Hydrochloride Formation: Converting the free amine to its hydrochloride salt using hydrochloric acid.
Biology
In biological research, the compound is studied as a potential pharmacophore, with structural features that make it a candidate for new drug development, particularly in neuropharmacology and oncology. {6,7,8,9-tetrahydro-5H-benzo annulen-7-yl}methanamine hydrochloride exhibits various biological activities. {6,7,8,9-tetrahydro-5H-benzo annulen-7-yl}methanamine hydrochloride's mechanism of action involves interaction with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and affecting cellular signaling pathways and physiological responses.
Biological Activities Overview
- Anticancer Effects: Derivatives of benzoannulenes can inhibit the proliferation of cancer cells, with some analogs demonstrating cytotoxicity against human cancer cell lines. For example, certain compounds with structural similarities exhibited selective cytotoxicity against breast cancer cell lines like MCF-7 and ZR-75-1.
- Anti-inflammatory Properties .
- Neuroprotective Effects: Some studies suggest these compounds may possess neuroprotective properties, which could be beneficial in conditions like neurodegeneration.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential as inhibitors or modulators of specific biological pathways, offering new avenues for disease treatment.
Industry
Mechanism of Action
The mechanism of action of {6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl}methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The benzo[7]annulene scaffold is a versatile platform for drug discovery. Below is a detailed comparison of {6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl}methanamine hydrochloride with key analogs:
Table 1: Structural and Functional Comparisons
Key Differences and Implications
Positional Isomerism: The placement of the amine group (position 2 vs. 7) significantly alters receptor binding. The 5-carboxylic acid derivative (CAS 1311315-29-3) introduces polarity, making it suitable for conjugations in drug design .
Functional Group Modifications: Bromination at position 7 (e.g., 7-(bromomethyl)- derivative) enables further synthetic diversification via nucleophilic substitution .
Biological Activity :
- The target compound’s NMDA receptor antagonism aligns with ketamine-like derivatives, though its potency and selectivity require further validation .
- In contrast, σ receptor ligands (e.g., compound 27b) exhibit antiallodynic effects, highlighting scaffold versatility .
Commercial and Research Relevance
Biological Activity
{6,7,8,9-tetrahydro-5H-benzo annulen-7-yl}methanamine hydrochloride is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
- Molecular Formula : C15H22N2·HCl
- Molecular Weight : 230.35 g/mol
- CAS Number : 1037627-94-3
- Structure : The compound features a tetrahydrobenzoannulene core, which is significant for its biological activity.
Biological Activity Overview
Research indicates that compounds similar to {6,7,8,9-tetrahydro-5H-benzo annulen-7-yl}methanamine hydrochloride exhibit various biological activities including:
-
Anticancer Effects :
- Studies have shown that derivatives of benzoannulenes can inhibit the proliferation of cancer cells. For instance, certain analogs demonstrated cytotoxicity against human cancer cell lines with IC50 values ranging from 6.7 µM to 72.9 µM .
- A specific study reported that compounds with structural similarities exhibited selective cytotoxicity against breast cancer cell lines such as MCF-7 and ZR-75-1 .
- Anti-inflammatory Properties :
-
Neuroprotective Effects :
- Some studies indicate that these compounds may also possess neuroprotective properties, potentially beneficial in conditions like neurodegeneration.
The mechanisms underlying the biological activities of {6,7,8,9-tetrahydro-5H-benzo annulen-7-yl}methanamine hydrochloride are not fully elucidated but may involve:
- Interaction with Cellular Pathways : The compound may modulate signaling pathways involved in cell survival and apoptosis.
- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting enzymes linked to cancer progression and inflammation.
Table 1: Summary of Biological Activities
Detailed Research Findings
Q & A
(Basic) What are the key physicochemical properties and identification markers for this compound?
The compound has a molecular weight of 174.21 g/mol (CAS: 1159693-71-6) and features a bicyclic benzo[7]annulene core with a methanamine hydrochloride substituent. Critical identification markers include:
- 1H/13C NMR : Peaks corresponding to the annulene ring protons (δ ~6.5–7.5 ppm) and the methanamine group (δ ~3.0–3.5 ppm).
- FTIR : Stretching vibrations for NH₂ (3300–3500 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹).
- HPLC : Retention time (tR) of 20.0 min under specific chromatographic conditions .
(Basic) What synthetic routes are recommended for preparing this compound?
A validated method involves:
- Step 1 : Condensation of a benzo[7]annulene precursor with methyl oxalyl chloride in dichloromethane (CH₂Cl₂) at 0°C, using triethylamine (Et₃N) and DMAP as catalysts.
- Step 2 : Purification via silica gel chromatography (hexane/ethyl acetate gradient) to isolate the intermediate.
- Step 3 : Hydrochloridation using HCl gas in anhydrous ether to yield the final product (89% yield).
Characterization by TLC (Rf = 0.34) and HRMS ensures purity .
(Basic) What safety precautions are critical during handling?
- Storage : Keep in airtight containers at room temperature to prevent hydrolysis.
- Fire Safety : Use dry powder or CO₂ extinguishers; avoid water jets to prevent splattering .
- Toxicity : Intraperitoneal LD₅₀ in mice is 100 mg/kg, indicating moderate acute toxicity. Use PPE (gloves, goggles) and work in a fume hood .
(Advanced) How can researchers resolve discrepancies in receptor affinity data for derivatives?
Contradictions in σ receptor affinity (e.g., compound 27b in ) may arise from:
- Assay Variability : Compare radioligand displacement studies (e.g., vs. [³H]-DTG) across standardized protocols.
- Structural Isomerism : Use chiral HPLC to separate enantiomers, as stereochemistry significantly impacts binding (e.g., (S)-configured analogs in ).
- Data Normalization : Express results as Ki values (nM) relative to control ligands to minimize inter-lab variability .
(Advanced) What strategies improve stereochemical purity in chiral benzo[7]annulene synthesis?
- Asymmetric Catalysis : Employ chiral auxiliaries (e.g., (S)-pyrrolidine) during cyclization to enhance enantiomeric excess (ee).
- Resolution : Use enzymatic resolution (e.g., lipases) or chiral stationary-phase HPLC to isolate desired enantiomers.
- Validation : Confirm ee via polarimetry or Mosher’s ester analysis .
(Advanced) How can in vitro and in vivo toxicity data be reconciled for this compound class?
- In Vitro : Measure IC₅₀ in hepatocyte or neuronal cell lines to assess cytotoxicity.
- In Vivo : Compare acute toxicity (LD₅₀) with subchronic studies (28-day exposure in rodents) to identify organ-specific effects.
- Mechanistic Studies : Use transcriptomics to map pathways affected by mitochondrial toxicity (e.g., ROS generation) .
(Basic) What analytical methods confirm purity and structural integrity?
- Purity : HPLC (≥99% purity, method: C18 column, 0.1% TFA in acetonitrile/water).
- Structural Confirmation :
- NMR : Assign all protons and carbons, including annulene ring and NH₂ groups.
- HRMS : Match experimental mass (m/z) to theoretical [M+H]⁺ (174.21 ± 0.01 Da) .
(Advanced) What pharmacological applications are emerging for benzo[7]annulene derivatives?
- Antitumor Activity : Derivatives with pyrrolidine substituents show σ1 receptor-mediated apoptosis in breast cancer models .
- Neuroprotection : Amine-functionalized analogs inhibit monoamine oxidase (MAO) in Parkinson’s disease assays .
(Basic) How should researchers address solubility challenges in biological assays?
- Solubilization : Use DMSO (≤1% v/v) for stock solutions; dilute in PBS (pH 7.4) for cell studies.
- Surfactants : Add 0.1% Tween-80 to aqueous buffers for in vivo dosing .
(Advanced) What computational methods predict the compound’s pharmacokinetic profile?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
